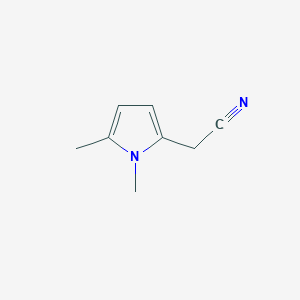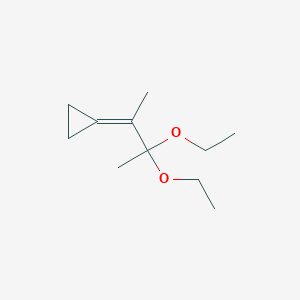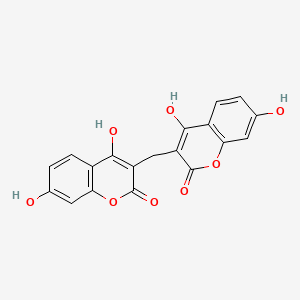
3,3'-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is a chemical compound with the molecular formula C₁₉H₁₂O₆ and a molecular weight of 336.3 g/mol . It is also known by other names such as dicoumarol and bishydroxycoumarin . This compound is a naturally occurring anticoagulant that is structurally similar to warfarin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves the reaction of 4-hydroxycoumarin with formaldehyde under acidic conditions . The reaction typically proceeds as follows:
Reactants: 4-hydroxycoumarin and formaldehyde.
Conditions: Acidic medium, often using hydrochloric acid.
Procedure: The reactants are mixed and heated to facilitate the formation of the methylene bridge between two 4-hydroxycoumarin molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-hydroxycoumarin and formaldehyde.
Controlled Conditions: Precise control of temperature and pH to ensure high yield and purity.
Purification: The product is purified using crystallization or other separation techniques to remove impurities.
化学反应分析
Types of Reactions
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated products depending on the substituent introduced.
科学研究应用
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its anticoagulant properties and its effects on blood clotting mechanisms.
Medicine: Investigated for its potential use in treating thromboembolic disorders and as an anticoagulant therapy.
Industry: Used in the production of anticoagulant rodenticides and other related products.
作用机制
The mechanism of action of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves its role as a competitive inhibitor of vitamin K epoxide reductase . This enzyme is crucial for the regeneration of reduced vitamin K, which is necessary for the synthesis of clotting factors. By inhibiting this enzyme, the compound reduces the levels of active clotting factors, thereby exerting its anticoagulant effect.
相似化合物的比较
Similar Compounds
Warfarin: Another anticoagulant with a similar mechanism of action but different chemical structure.
Coumarin: The parent compound from which many anticoagulants are derived.
Phenprocoumon: A long-acting anticoagulant with a similar mode of action.
Uniqueness
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is unique due to its specific structure that allows it to form a methylene bridge between two 4-hydroxycoumarin molecules. This structural feature contributes to its distinct pharmacological properties and its effectiveness as an anticoagulant .
属性
CAS 编号 |
63844-74-6 |
|---|---|
分子式 |
C19H12O8 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
3-[(4,7-dihydroxy-2-oxochromen-3-yl)methyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C19H12O8/c20-8-1-3-10-14(5-8)26-18(24)12(16(10)22)7-13-17(23)11-4-2-9(21)6-15(11)27-19(13)25/h1-6,20-23H,7H2 |
InChI 键 |
ZCRYILRCCBOILO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)CC3=C(C4=C(C=C(C=C4)O)OC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


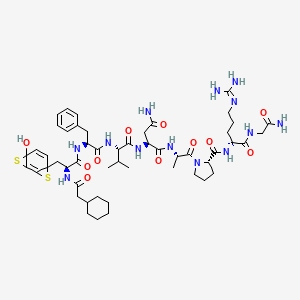

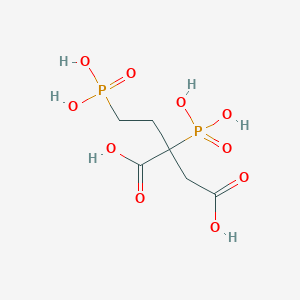
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)


![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)

